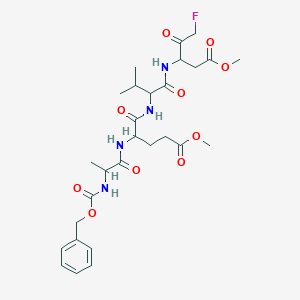
X antigen family member 1 (33-49)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
X antigen family member 1
Scientific Research Applications
1. Cancer Testis Antigens and Immunotherapy
X antigen family member 1, identified as part of the GAGE/PAGE family, notably XAGE-1, has shown significant relevance in cancer research, particularly in the context of cancer testis (CT) antigens. CT antigens like XAGE-1 are predominantly expressed in human germ line cells but become aberrantly activated in various malignancies. The distinct expression of these antigens in cancers, such as Ewing's sarcoma, rhabdomyosarcoma, breast cancer, and germ cell tumors, makes them potential targets for vaccine-based therapies for cancer (Brinkmann et al., 1999). Additionally, the expression of XAGE-1 in a range of cancers like lung, breast, prostate, and various lung cancers, highlights its potential use in cancer immunotherapies (Egland et al., 2002).
2. Tumor Immunotherapy
Cancer/testis-X antigens, including XAGE-1, represent ideal targets for cancer immunotherapy due to their selective expression in cancers and germ cells. The expression pattern of these antigens in cancers like melanoma, ovarian, bladder, lung, and hepatocellular carcinoma has led to their use in clinical testing for immunotherapy. This unique expression pattern holds promise for the development of targeted treatments (Grigoriadis et al., 2009).
3. Molecular Immunology and Epitope Mapping
The SSX gene family, to which X antigen family member 1 is related, has been studied for its potential in epitope mapping for immunotherapy. T cell immune responses against SSX proteins, a part of the CT antigens, have been detected in cancer patients. The identification of HLA-A*0201-restricted epitopes across SSX family members, including highly homologous candidate epitopes, demonstrates the potential for peptide-mediated immunotherapy in treating tumors expressing these antigens (He et al., 2008).
4. Genetic Expression and Cancer Progression
Research into the expression of XAGE-1b, a variant of X antigen family member 1, has shown its significant role in the proliferation, invasion, and metastasis of gastric cancer. The upregulation of XAGE-1b in gastric cancer tissues and its correlation with poor prognosis highlight its potential as a biomarker for gastric cancer and as a target for treatment (Men et al., 2020).
properties
sequence |
CATWKVICKSCISQTPG |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
X antigen family member 1 (33-49) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



